Product packaging for SETDB1-TTD-IN-1 TFA(Cat. No.:)

SETDB1-TTD-IN-1 TFA

Cat. No.: B10830093
M. Wt: 583.6 g/mol
InChI Key: ZZSZALAMUZUUCY-PEADMDKFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Histone Lysine (B10760008) Methyltransferases (HKMTs) in Gene Regulation

Histone lysine methyltransferases (HKMTs) are a class of enzymes that catalyze the transfer of methyl groups to lysine residues on histone proteins. semanticscholar.orgoup.comnih.gov This process, known as histone methylation, is a fundamental post-translational modification that contributes to the "histone code," a complex system of marks that dictates chromatin structure and gene expression. semanticscholar.org HKMTs are highly specific, targeting particular lysine residues on histones, and the resulting methylation can lead to either gene activation or repression depending on the site and degree of methylation (mono-, di-, or tri-methylation). semanticscholar.orgoup.comspandidos-publications.comnih.gov For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active transcription, while trimethylation of H3K9 and H3K27 is linked to transcriptional repression. semanticscholar.orgoup.com The majority of HKMTs contain a conserved catalytic SET domain, which is responsible for their methyltransferase activity. spandidos-publications.comnih.gov The precise regulation of HKMT activity is essential for normal cellular function, and their dysregulation is often implicated in various diseases, including cancer. nih.govspandidos-publications.com

SET Domain Bifurcated 1 (SETDB1) as a Key Epigenetic Regulator

SET Domain Bifurcated 1 (SETDB1), also known as ESET, is a prominent HKMT that plays a critical role in epigenetic regulation. mdpi.comfrontiersin.org It is a member of the Suppressor of Variegation 3-9 (SUV39) family of protein lysine methyltransferases. nih.gov SETDB1 is widely expressed in human tissues and is crucial for various physiological processes, including embryonic development, X chromosome inactivation, and the silencing of endogenous retroviruses. nih.govresearchgate.netresearchgate.net Its primary function is to catalyze the di- and tri-methylation of histone H3 at lysine 9 (H3K9), a hallmark of transcriptional repression and heterochromatin formation. oncotarget.comnih.govnih.gov By depositing these repressive marks, SETDB1 contributes to the silencing of specific genes, including tumor suppressor genes, and its overexpression has been linked to the progression of several cancers. tandfonline.comnih.govnih.gov

The function of SETDB1 is intricately linked to its unique domain architecture, which includes several key structural and functional motifs. nih.govresearchgate.net The human SETDB1 protein is a large molecule, and its canonical sequence comprises an N-terminal region containing two Nuclear Export Signal (NES) domains, two Nuclear Localization Signal (NLS) domains, a Tandem Tudor Domain (TTD), and a Methyl-CpG DNA Binding Domain (MBD), and a C-terminal region containing the catalytic core. nih.govresearchgate.net

A distinctive feature of SETDB1 is its N-terminal Tandem Tudor Domain (TTD), sometimes referred to as a Triple Tudor Domain (3TD). nih.govoup.com This domain functions as a "reader" of histone modifications, specifically recognizing histone H3 tails that are dually modified with methylation at lysine 9 (H3K9me) and acetylation at lysine 14 (H3K14ac). nih.govoup.comresearchgate.net The TTD is crucial for the recruitment of SETDB1 to specific chromatin regions and for its interaction with other chromatin-modifying enzymes. tandfonline.comnih.gov The ability to recognize this dual modification suggests a complex regulatory mechanism where both active (acetylation) and repressive (methylation) marks are integrated. tandfonline.com The compound Setdb1-ttd-IN-1 (tfa) is a potent and selective inhibitor that specifically targets this Tandem Tudor Domain, making it a valuable tool for probing the biological functions of SETDB1-TTD. oncotarget.comresearchgate.netnih.govmedchemexpress.comtargetmol.comabmole.comimmunomart.comclinisciences.comglpbio.com It acts as an endogenous binder competitive inhibitor with a dissociation constant (Kd) of 88 nM. medchemexpress.comtargetmol.comabmole.comimmunomart.comglpbio.com

The catalytic activity of SETDB1 resides in its C-terminal SET domain, which is bifurcated by a large insertion sequence. frontiersin.orgoup.com This domain, flanked by pre-SET and post-SET regions, is responsible for transferring a methyl group from the cofactor S-adenosylmethionine (SAM) to the lysine 9 residue of histone H3. frontiersin.orgnih.govfrontiersin.org The pre-SET, SET, and post-SET domains are all essential for the enzyme's methyltransferase activity. frontiersin.orguniprot.org Interestingly, the insertion within the SET domain does not appear to affect its catalytic function but can be a site for post-translational modifications, such as ubiquitination, which can regulate SETDB1's activity. frontiersin.orgresearchgate.netuniprot.orgplos.org Research has shown that Setdb1-ttd-IN-1 (tfa) can increase the methyltransferase activity of SETDB1. medchemexpress.com

Located in the N-terminal region, SETDB1 also possesses a Methyl-CpG DNA Binding Domain (MBD). tandfonline.comnih.govresearchgate.net MBDs are protein domains that recognize and bind to methylated CpG dinucleotides in DNA. wikipedia.org While the MBD of some proteins directly binds to methylated DNA to mediate transcriptional repression, the MBD of SETDB1 has been suggested to primarily mediate protein-protein interactions. wikipedia.orgtandfonline.com It is thought to be important for the interaction of SETDB1 with other proteins and for localizing the enzyme to specific genomic regions, often in conjunction with DNA methylation to enforce gene silencing. tandfonline.comtandfonline.com There are 11 known MBD domains in mammals, found in proteins like MeCP2, MBD1–6, SETDB1/2, and BAZ2A/B. nih.gov

The primary and most well-characterized function of SETDB1 is the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2 and H3K9me3). oncotarget.comnih.govfrontiersin.org These modifications are strongly associated with transcriptionally silent chromatin, known as heterochromatin. oncotarget.comnih.gov The process begins with SETDB1 being recruited to specific euchromatic regions. nih.gov Once there, it deposits H3K9me2/3 marks, which then serve as a binding platform for Heterochromatin Protein 1 (HP1). oncotarget.comnih.gov The recruitment of HP1 further promotes chromatin compaction and the establishment of a stable, silenced state. nih.govnih.gov This mechanism is crucial for the repression of transposable elements, thereby maintaining genome stability, and for the silencing of specific genes involved in various cellular processes. oncotarget.comresearchgate.net The aberrant activity of SETDB1, leading to altered H3K9 methylation patterns, is a key factor in the development and progression of various cancers by silencing tumor suppressor genes. tandfonline.comnih.gov

Research Findings on Setdb1-ttd-IN-1 (tfa)

Setdb1-ttd-IN-1 (tfa) has been identified as a potent and selective small molecule inhibitor of the SETDB1 Tandem Tudor Domain (TTD). nih.govtargetmol.com Its discovery was the result of a stepwise, structure-guided optimization process. nih.gov

PropertyValueReference
Target SET domain bifurcated protein 1 tandem tudor domain (SETDB1-TTD) medchemexpress.comtargetmol.comabmole.comimmunomart.com
Binding Affinity (Kd) 88 nM medchemexpress.comtargetmol.comabmole.comimmunomart.comglpbio.com
Mechanism of Action Endogenous binder competitive inhibitor researchgate.netnih.govmedchemexpress.comtargetmol.com
Effect on SETDB1 Increases methyltransferase activity medchemexpress.com
Cellular Activity Efficiently and dose-dependently stabilizes the SETDB1-TTD protein in HEK293T cells. medchemexpress.comglpbio.com
Gene Expression Effects Significantly affected the expression of 72 genes in human acute monocytic leukemia THP-1 cells at concentrations between 2.5-40 μM over 24 hours. medchemexpress.cominvivochem.com

Due to its high potency and selectivity, Setdb1-ttd-IN-1 (tfa) serves as a valuable chemical probe for investigating the biological roles of the SETDB1-TTD and for dissecting the complex functions of SETDB1 in health and disease. oncotarget.comnih.gov

Association with Heterochromatin Formation and Gene Silencing

SETDB1 is a key player in the formation of heterochromatin, a tightly packed form of chromatin associated with transcriptional repression. mdpi.comresearchgate.net By depositing the H3K9me3 mark, SETDB1 creates binding sites for heterochromatin protein 1 (HP1). mdpi.comnih.gov The recruitment of HP1 is a critical step in the propagation of a silent chromatin state, leading to the effective silencing of genes within these regions. mdpi.comnih.gov

This process is not random; SETDB1 is often directed to specific genomic locations by interacting with a variety of transcriptional regulators and corepressor complexes. For instance, it associates with KAP1 (KRAB-associated protein 1), which in turn is recruited by a large family of KRAB zinc-finger proteins (KRAB-ZFPs) that bind to specific DNA sequences. nih.gov This complex of KRAB-ZFP, KAP1, and SETDB1 is instrumental in silencing euchromatic genes, which are typically active. nih.gov Additionally, SETDB1 interacts with other corepressors like histone deacetylases (HDAC1 and HDAC2) and mSin3A/B to form large protein complexes that enhance transcriptional silencing. mdpi.com The stability and nuclear localization of SETDB1 are also regulated by its interaction with proteins like ATF7IP. nih.govnih.gov

Non-Histone Substrates of SETDB1 Methylation (e.g., Akt1, p53)

While SETDB1 is renowned for its role in histone modification, it also methylates non-histone proteins, thereby expanding its regulatory influence. Two notable non-histone substrates are the protein kinase Akt1 and the tumor suppressor p53.

Akt1: SETDB1 can methylate Akt1 at specific lysine residues (K64, K140, and K142). nih.govbiorxiv.orgnih.gov This methylation is a crucial event for the subsequent ubiquitination and activation of Akt1 in response to growth factor signaling. nih.gov The activation of the Akt signaling pathway is vital for cell survival, proliferation, and metabolism, and its dysregulation is frequently observed in cancer. nih.govnih.gov Interestingly, the chemical probe Setdb1-ttd-IN-1 (tfa), also referred to as (R,R)-59, has been shown to unexpectedly increase the methyltransferase activity of SETDB1, leading to enhanced methylation of Akt1 and subsequent cell proliferation. nih.govmedchemexpress.com

p53: The tumor suppressor protein p53 can also be methylated by SETDB1. This modification has been linked to the regulation of liver cancer cell growth. nih.govbiorxiv.org

The ability of SETDB1 to methylate both histone and non-histone proteins underscores its central role as a regulator of diverse cellular signaling pathways.

Biological Importance of SETDB1 in Cellular Processes

The gene-silencing function of SETDB1 has profound implications for a wide range of cellular processes, from maintaining genomic stability to controlling cell fate and differentiation.

Transcriptional Repression of Endogenous Retroelements and Transposable Elements

A significant portion of the mammalian genome is composed of transposable elements (TEs), including endogenous retroviruses (ERVs). nih.gov While often transcriptionally silent, their activation can lead to genomic instability and disease. SETDB1 plays a pivotal role in suppressing these elements. nih.govpnas.org It is a key component of the machinery that silences ERVs and other retroelements in both embryonic stem cells and somatic cells. nih.govpnas.org

SETDB1-mediated H3K9me3 is crucial for the transcriptional repression of various classes of ERVs, such as IAP, ETn/MusD, and LINE-1 elements. nih.govnih.gov This silencing mechanism is often initiated by the KRAB-ZFP/KAP1 complex, which recruits SETDB1 to the target retroelements. nih.gov The human silencing hub (HUSH) complex also plays a role in recruiting SETDB1 to repress newly integrated retroviruses. asm.org The loss of SETDB1 leads to the reactivation of these elements, which can trigger an antiviral immune response within the cell. researchgate.net

Regulation of Gene Expression in Normal and Malignant Hematopoiesis

SETDB1 is a critical regulator of both normal blood cell development (hematopoiesis) and blood cancers (malignant hematopoiesis). researchgate.netnih.gov Its role can be complex and context-dependent. In some contexts, high levels of SETDB1 are associated with a better prognosis in certain types of acute myeloid leukemia (AML) by repressing pro-leukemic genes like Hoxa9 and Meis1. nih.govhaematologica.org Conversely, SETDB1 is also required for the maintenance of leukemic stem cells, and its depletion can lead to the reactivation of ERVs, triggering an anti-tumor immune response. researchgate.nethaematologica.org

In normal hematopoiesis, SETDB1 is important for the maturation of immune cells like B and T lymphocytes. researchgate.net Its deletion in B-cell lineages leads to a reduction in their populations and the upregulation of specific ERV families. researchgate.net

Involvement in Mesenchymal Stem Cell Differentiation

Mesenchymal stem cells (MSCs) are multipotent cells that can differentiate into various cell types, including bone, cartilage, and fat cells. youtube.comyoutube.com SETDB1 plays a complex and crucial role in regulating MSC differentiation.

Studies have shown that SETDB1 is necessary for the proper differentiation of MSCs into osteoblasts (bone-forming cells). nih.gov However, it also appears to act as a brake to prevent excessive osteogenic differentiation by repressing the hyperactivity of the key transcription factor RUNX2. nih.gov In adipogenic (fat cell) differentiation, SETDB1 expression is downregulated, and its knockdown can promote the formation of fat cells. nih.gov This highlights the delicate balance of SETDB1 activity required for guiding the differentiation fate of MSCs.

Functional Interplay with Chromatin Remodeling and DNA Methylation

SETDB1 does not act in isolation. Its function is intricately linked with other epigenetic mechanisms, including chromatin remodeling and DNA methylation. medchemexpress.comnih.gov There is a well-established crosstalk between H3K9 methylation and DNA methylation, two major repressive epigenetic marks. embopress.org SETDB1 can interact with DNA methyltransferases (DNMTs), such as DNMT3A, to coordinately silence target genes. mdpi.comnih.gov This interplay is crucial for the stable silencing of endogenous retroviruses and other target loci. embopress.org

Furthermore, SETDB1's function is connected to chromatin remodeling complexes. For example, the CHD4 protein, a component of the NuRD (Nucleosome Remodeling and Deacetylase) complex, can recognize the H3K9me3 mark deposited by SETDB1, linking histone methylation to the physical restructuring of chromatin. scielo.br This intricate network of interactions ensures a robust and stable system of gene repression that is essential for normal cellular function.

SETDB1 is a master regulator of the epigenome, with its influence extending from the fundamental level of chromatin structure to the control of complex cellular processes like development, differentiation, and disease. Understanding the diverse roles of SETDB1 is paramount for deciphering the mechanisms underlying these processes and for developing novel therapeutic strategies. The chemical probe Setdb1-ttd-IN-1 (tfa) represents a valuable tool for further dissecting the functions of SETDB1. oncotarget.com By selectively targeting the Tudor domain of SETDB1, this compound allows researchers to probe the specific consequences of modulating SETDB1 activity, offering insights that could pave the way for new treatments for cancers and other diseases where SETDB1 is dysregulated. medchemexpress.comoncotarget.comresearchgate.net

Rationale for Targeting SETDB1 in Research

The critical functions of SETDB1 in normal physiology underscore its importance as a subject of scientific investigation. Its activity is tightly regulated in healthy cells; however, its dysregulation is strongly implicated in the pathogenesis of multiple human diseases. mdpi.com This has made SETDB1 an attractive target for the development of therapeutic strategies and research tools. nih.gov Targeting SETDB1 allows researchers to probe its multifaceted roles in both health and disease, paving the way for a deeper understanding of epigenetic control.

Aberrant expression and activity of SETDB1 are frequently observed in a wide range of diseases, establishing it as a significant factor in their development and progression.

In Cancer:

SETDB1 is often overexpressed in numerous cancers, where it typically functions as an oncogene. oncotarget.comfrontiersin.org This overexpression leads to increased H3K9 trimethylation, which in turn causes the epigenetic silencing of tumor suppressor genes, promoting cancer cell proliferation, invasion, and metastasis. oncotarget.comnih.gov The dysregulation of SETDB1 has been documented in various malignancies, highlighting its role as a key driver of tumorigenesis. oncotarget.com

Hepatocellular Carcinoma (HCC): Studies have identified SETDB1 as one of the most significantly upregulated epigenetic regulators in HBV-induced liver cancer. amegroups.cnamegroups.org Its overexpression is linked to cancer progression, aggressiveness, metastasis, and a poorer prognosis for patients. frontiersin.orgamegroups.cnamegroups.org

Lung Cancer: SETDB1 is recurrently amplified in lung adenocarcinoma, and its depletion has been shown to reduce cancer growth both in vitro and in vivo. thesgc.org

Other Cancers: The oncogenic role of SETDB1 extends to melanoma, ovarian cancer, breast cancer, colorectal cancer, and osteosarcomas. oncotarget.com In these contexts, its elevated levels are often associated with more aggressive disease subtypes and resistance to treatment. oncotarget.com For instance, in colorectal cancer, SETDB1 overexpression promotes cell proliferation by activating the AKT signaling pathway. frontiersin.org

Interactive Table: SETDB1 Dysregulation in Various Cancers

Cancer TypeKey FindingsReferences
Hepatocellular CarcinomaIdentified as a significantly upregulated epigenetic regulator; associated with progression and poor prognosis. frontiersin.orgamegroups.cnamegroups.org
Lung CancerRecurrently amplified; its depletion reduces cancer cell growth. thesgc.org
OsteosarcomaImplicated in tumor progression and metastasis. oncotarget.com
MelanomaEpigenetic deregulation of SETDB1 expression is involved. oncotarget.com
Ovarian CancerImplicated in epigenetic regulation of tumor progression. oncotarget.com
Breast CancerOverexpressed in aggressive types of the disease. oncotarget.com
Colorectal CancerPromotes cell proliferation through AKT activation. oncotarget.comfrontiersin.org

In Neurological Disorders:

Beyond cancer, the dysregulation of SETDB1 is also implicated in the pathophysiology of several central nervous system (CNS) disorders. nih.govnih.gov Its role in regulating gene expression is vital for normal brain development and function. mdpi.comnih.gov

Huntington's Disease: Aberrant SETDB1 activity is associated with the pathogenesis of this neurodegenerative disorder. nih.gov

Schizophrenia: Evidence points to the involvement of SETDB1 dysregulation in schizophrenia. nih.gov

Autism Spectrum Disorders (ASD): Enhanced expression of SETDB1 has been observed in individuals with ASD, suggesting it may be a key player in the underlying pathogenetic mechanisms. mdpi.com Alterations in SETDB1 have been linked to the pathogenesis of several CNS diseases, including ASD. mdpi.com

Historically, a major challenge in studying SETDB1 has been the lack of specific inhibitors for its catalytic methyltransferase domain. nih.govthesgc.orgacs.org This has made it difficult to pharmacologically separate the catalytic from the non-catalytic functions of the protein.

This challenge highlights the critical need for selective chemical probes that can target other functional domains, such as the Tudor domain. A selective inhibitor for the Tudor domain allows researchers to:

Specifically block the "reader" function of SETDB1 without affecting its "writer" (catalytic) activity.

Investigate the biological consequences of preventing SETDB1 from recognizing its specific histone marks. oncotarget.com

Dissect the distinct roles of the Tudor domain in gene regulation and disease progression.

Develop new therapeutic strategies that target a different aspect of SETDB1 function.

The development of Setdb1-ttd-IN-1 (tfa) , also known as (R,R)-59, directly addresses this need. nih.gov It is the first potent, selective, and cell-active small-molecule inhibitor that specifically targets the SETDB1 tandem Tudor domain (TTD). oncotarget.comnih.govresearchgate.net By competitively binding to the Tudor domain, Setdb1-ttd-IN-1 disrupts its ability to interact with histone tails, thereby blocking its reader function. oncotarget.comresearchgate.net The discovery of this compound provides an invaluable tool for researchers to precisely explore the biological functions of the SETDB1 Tudor domain and its role in the diseases with which it is associated. oncotarget.comnih.gov

Interactive Table: Properties of Setdb1-ttd-IN-1 (tfa)

PropertyDescriptionReferences
Target SET domain bifurcated protein 1 tandem tudor domain (SETDB1-TTD) nih.govresearchgate.netmedchemexpress.com
Mechanism Potent, selective, and endogenous binder competitive inhibitor. nih.govmedchemexpress.com
Binding Affinity (Kd) 88 nM nih.govmedchemexpress.com
Significance First potent and selective small molecule inhibitor for SETDB1-TTD; allows for specific investigation of the Tudor domain's function. oncotarget.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32F3N5O4 B10830093 SETDB1-TTD-IN-1 TFA

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H32F3N5O4

Molecular Weight

583.6 g/mol

IUPAC Name

2-[[(3R,5R)-1-methyl-5-(4-phenylmethoxyphenyl)piperidin-3-yl]amino]-3-prop-2-enyl-5H-pyrrolo[3,2-d]pyrimidin-4-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H31N5O2.C2HF3O2/c1-3-15-33-27(34)26-25(13-14-29-26)31-28(33)30-23-16-22(17-32(2)18-23)21-9-11-24(12-10-21)35-19-20-7-5-4-6-8-20;3-2(4,5)1(6)7/h3-14,22-23,29H,1,15-19H2,2H3,(H,30,31);(H,6,7)/t22-,23+;/m0./s1

InChI Key

ZZSZALAMUZUUCY-PEADMDKFSA-N

Isomeric SMILES

CN1C[C@H](C[C@H](C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O

Canonical SMILES

CN1CC(CC(C1)NC2=NC3=C(C(=O)N2CC=C)NC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5.C(=O)(C(F)(F)F)O

Origin of Product

United States

Discovery and Molecular Characterization of Setdb1 Ttd in 1 Tfa

Identification of Initial Hit Compounds

The search for an inhibitor of the SET domain bifurcated protein 1 (SETDB1) began by screening for small molecules, or fragments, that could bind to its tandem tudor domain (TTD). nih.gov The SETDB1-TTD is a critical component of the protein, responsible for recognizing specific modifications on histone proteins, which are crucial for its function in gene silencing. nih.govrcsb.org

Initial screening efforts successfully identified fragment hits that demonstrated binding to the two key pockets within the TTD: the Kme pocket (which recognizes methylated lysine) and the Kac pocket (which recognizes acetylated lysine). nih.gov While these initial fragments showed weak binding, they proved that the TTD was "ligandable" and provided a foundational blueprint for developing more potent compounds. nih.gov

From this basis, a more potent initial hit compound, identified as Cpd1 , was discovered. nih.govresearchgate.net Cpd1 displayed a dissociation constant (Kd) of 4.4 ± 1.7 μM, indicating a stronger binding affinity than the initial fragments and making it a suitable candidate for further development. researchgate.net

Structure-Guided Optimization Strategies

With Cpd1 as a starting point, researchers employed a stepwise, structure-guided optimization strategy to enhance the compound's potency and selectivity. nih.govresearchgate.net This process involves obtaining a co-crystal structure of the hit compound bound to its target protein. In this case, the crystal structure of the Cpd1-TTD complex was solved, providing a high-resolution, three-dimensional view of how the molecule interacted with the amino acids in the TTD binding site. researchgate.netresearchgate.net

This structural information allowed chemists to make precise, rational modifications to the chemical structure of Cpd1. researchgate.net The goal was to improve its fit within the binding pocket, much like tailoring a key to better fit a lock. This iterative process of chemical synthesis and subsequent structural analysis led to the development of the highly potent and selective inhibitor, (R,R)-59 , which is the active component of Setdb1-ttd-IN-1 (tfa). nih.govresearchgate.net The final compound is a competitive inhibitor, meaning it directly competes with the natural binding partners of the SETDB1-TTD. rcsb.orgresearchgate.net

Enantiomeric Specificity and Activity Profiles (e.g., (R,R)-59 vs. (S,S)-59)

Many chemical compounds, including (R,R)-59, are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. researchgate.net In pharmacology, it is common for one enantiomer to be significantly more active than the other. This was precisely the case for Setdb1-ttd-IN-1 (tfa).

The active enantiomer, (R,R)-59 , demonstrated potent binding to the SETDB1-TTD. nih.gov In contrast, its mirror image, (S,S)-59 , was synthesized and tested and showed no significant activity in any of the biochemical or cellular assays. nih.govresearchgate.netnih.gov This stark difference underscores the highly specific nature of the interaction between (R,R)-59 and its target. The protein's binding site is configured in such a way that only the (R,R) arrangement can fit and establish the necessary interactions for binding. researchgate.net

The binding affinity of (R,R)-59 has been quantified using several biophysical techniques, confirming its high potency. While one study reported a KD of 4.8 ± 1.6 μM by surface plasmon resonance (SPR) and an IC50 of 1.7 ± 0.47 μM in a TR-FRET assay, another key study reported a KD of 0.088 ± 0.045 μM as measured by isothermal titration calorimetry (ITC). researchgate.netnih.gov The enantiomer (S,S)-59 was confirmed to be inactive in these assays. researchgate.netnih.gov

Table 1: Comparative Activity of Setdb1-ttd-IN-1 (tfa) Enantiomers

Compound Assay Type Measurement Value (μM) Source
(R,R)-59 Isothermal Titration Calorimetry (ITC) KD 0.088 ± 0.045 nih.govrcsb.orgresearchgate.net
(R,R)-59 Surface Plasmon Resonance (SPR) KD 4.8 ± 1.6 nih.gov
(R,R)-59 Time-Resolved FRET (TR-FRET) IC50 1.7 ± 0.47 nih.gov
(S,S)-59 ITC, TR-FRET, Cellular Assays Activity No activity observed nih.govresearchgate.netnih.gov

Purity and Stereochemical Validation

The validation of the compound's purity and specific three-dimensional arrangement (stereochemistry) is a critical step in chemical research. For Setdb1-ttd-IN-1 (tfa), the stereochemical identity was ensured through its synthesis. researchgate.net The distinct enantiomers, (R,R)-59 and (S,S)-59, were purposefully synthesized using specific chiral starting materials to ensure the correct and exclusive formation of each mirror image. researchgate.net

Standard analytical chemistry techniques, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, are routinely used in such syntheses to confirm the chemical structure and purity of the final products. The definitive proof of stereochemical specificity, however, comes from the biological data: the potent activity of the (R,R) enantiomer and the complete lack of activity of the (S,S) enantiomer. researchgate.netnih.gov This functional difference serves as the ultimate validation of the compound's specific stereochemical configuration.

Mechanism of Action and Molecular Interactions of Setdb1 Ttd in 1 Tfa

Binding Affinity and Competition with Endogenous Ligands

Dissociation Constants (Kd) for SETDB1-TTD Binding

Setdb1-ttd-IN-1 (tfa) demonstrates a high binding affinity for the SETDB1-TTD. medchemexpress.comabmole.commedchemexpress.com Isothermal titration calorimetry (ITC) assays have determined its dissociation constant (Kd) to be approximately 88 nM. medchemexpress.comabmole.commedchemexpress.commedchemexpress.comtargetmol.comglpbio.cn Another study using ITC reported a Kd value of 0.088 ± 0.045 μM. researchgate.net Surface plasmon resonance (SPR) analysis has also been employed to characterize this interaction. nih.gov

The high potency of this compound is further highlighted by its selectivity. It shows significantly weaker binding to other tudor domain-containing proteins, such as 53BP1 and JMJD2A, with Kd values of 4.3 μM and 86 μM, respectively, and no significant activity against 14 other tested tudor domains. medchemexpress.commedchemexpress.com

Binding Affinity of Setdb1-ttd-IN-1 (tfa) for SETDB1-TTD
MethodDissociation Constant (Kd)Reference
Isothermal Titration Calorimetry (ITC)88 nM medchemexpress.comabmole.commedchemexpress.commedchemexpress.comtargetmol.comglpbio.cn
Isothermal Titration Calorimetry (ITC)0.088 ± 0.045 μM researchgate.net
Surface Plasmon Resonance (SPR)4.8 ± 1.6 μM nih.gov

Competitive Binding with Methylated Lysine (B10760008) Residues (e.g., H3K9me2/3K14Ac peptides)

Setdb1-ttd-IN-1 (tfa) acts as a competitive inhibitor, vying with endogenous ligands for binding to the SETDB1-TTD. researchgate.netoncotarget.com The natural ligands for the SETDB1 TTD are histone H3 tails that are specifically modified with both methylation at lysine 9 (H3K9me) and acetylation at lysine 14 (H3K14ac). researchgate.netnih.govscispace.com The TTD recognizes different methylation states of H3K9, including H3K9me2 and H3K9me3, in the context of H3K14ac. researchgate.netnih.gov

Competition experiments have demonstrated that pretreatment of the SETDB1-TTD protein with Setdb1-ttd-IN-1 (tfa) effectively disrupts the binding of H3K9me2/K14ac and H3K9me3/K14ac peptides. researchgate.net This competitive binding mechanism underscores the compound's ability to interfere with the natural function of the SETDB1-TTD in recognizing these specific histone marks. researchgate.netoncotarget.com A superposition of the crystal structures of the TTD in complex with the compound and with an H3 peptide visually confirms this competitive interaction. researchgate.net

Structural Basis of SETDB1-TTD-IN-1 (tfa) Interaction with SETDB1-TTD

Cocrystal Structure Analysis (e.g., PDB entry 7CJT, 8UWP)

The structural basis for the potent and selective binding of Setdb1-ttd-IN-1 (tfa) to the SETDB1-TTD has been elucidated through cocrystal structures. researchgate.net The structure of the SETDB1-TTD in complex with the compound has been deposited in the Protein Data Bank (PDB) under the entry 7CJT. rcsb.orgnih.govresearchgate.net This structure reveals the precise binding mode of the molecule within the TTD. researchgate.netresearchgate.net Another relevant PDB entry, 8UWP, shows the SETDB1 Tudor domain in complex with a different ligand, MR46747, providing comparative structural insights into ligand binding at the interface of the TD2 and TD3 domains. acs.orgrcsb.orgpdbj.orgbiorxiv.org

Cocrystal Structure Data for SETDB1-TTD Ligand Complexes
PDB EntryLigandResolutionReference
7CJTSetdb1-ttd-IN-1 (tfa) ((R,R)-59)2.47 Å rcsb.org
8UWPMR467471.77 Å rcsb.org

Identification of Key Binding Pockets and Residues (e.g., Aromatic Cage, Y268, Cys385)

The cocrystal structure of the SETDB1-TTD in complex with Setdb1-ttd-IN-1 (tfa) reveals that the compound binds at the interface of the tandem tudor domains, TD2 and TD3. acs.orgnih.gov This binding site features key structural elements, including aromatic cages within both TD2 and TD3, which are crucial for recognizing methylated lysine residues on histone tails. researchgate.netnih.gov

Specific amino acid residues within the SETDB1-TTD play a critical role in the interaction with the compound. researchgate.net For instance, the phenolic hydroxyl group of tyrosine 268 (Y268) is thought to form a σ*-π interaction with the propenyl group of the compound. researchgate.net Furthermore, cysteine 385 (Cys385) has been identified as a key residue in the binding pocket. nih.gov While Setdb1-ttd-IN-1 (tfa) binds non-covalently, other developed ligands, such as UNC10013, target this cysteine residue to form a covalent bond, highlighting its importance in the ligand-binding site. nih.govnih.gov

Allosteric Modulation of SETDB1 Methyltransferase Activity

Interestingly, despite being a competitive inhibitor of the TTD's reader function, Setdb1-ttd-IN-1 (tfa) has been shown to increase the methyltransferase activity of SETDB1. nih.govmedchemexpress.commedchemexpress.commedchemexpress.com This suggests an allosteric mechanism of action, where binding of the compound to the TTD induces a conformational change that positively affects the catalytic SET domain. nih.gov

Studies have shown that the full-length SETDB1 is required for significant methylation of substrates like Akt1, and that the presence of the TTD is crucial for this catalytic function. nih.gov The addition of Setdb1-ttd-IN-1 (tfa) stimulates this methyltransferase activity, likely by enhancing the catalytic rate (kcat) rather than affecting the binding of the methyl donor, S-adenosyl methionine (SAM). nih.gov This positions Setdb1-ttd-IN-1 (tfa) as the first small-molecule positive allosteric modulator of SETDB1's methyltransferase activity. nih.gov In contrast, other ligands that also bind to the TTD, such as the covalent inhibitor UNC10013, have been shown to act as negative allosteric modulators. medchemexpress.comnih.gov

Promotion of SETDB1-Mediated Methylation of Non-Histone Targets (e.g., Akt1-K64)

Research has revealed that Setdb1-ttd-IN-1 (tfa) promotes the SETDB1-mediated methylation of non-histone targets, a notable example being the Akt1 protein at lysine 64 (Akt1-K64). researchgate.netmedchemexpress.cn Studies have demonstrated that the full-length SETDB1 protein is necessary for the significant in vitro methylation of a peptide corresponding to Akt1-K64. researchgate.net The presence of Setdb1-ttd-IN-1 (tfa), referred to in some studies as (R,R)-59, stimulates this methylation activity. researchgate.net The underlying mechanism for this stimulation is primarily an increase in the catalytic activity of the SET domain, rather than an alteration in the binding of the methyl donor, S-adenosyl methionine. researchgate.net This finding highlights the compound's role as a positive allosteric modulator of SETDB1's enzymatic function. researchgate.net

Implications for Cross-Talk Between SETDB1-TTD and SET Domains

The dual effect of Setdb1-ttd-IN-1 (tfa)—inhibiting the Tudor domain's binding function while promoting the SET domain's catalytic activity—points to significant cross-talk between these two domains within the SETDB1 protein. researchgate.netresearchgate.net The binding of the inhibitor to the Tudor domain appears to induce a conformational change or another signaling event that positively influences the methyltransferase activity of the distant SET domain. researchgate.net This allosteric regulation suggests that the Tudor domain may normally play a role in modulating the enzymatic function of the SET domain, and that this regulation can be manipulated by small molecules like Setdb1-ttd-IN-1 (tfa). researchgate.net

Specificity Against Other Tudor Domains and Methyl-Lysine Readers

Setdb1-ttd-IN-1 (tfa) has demonstrated a high degree of selectivity for the SETDB1 tandem Tudor domain. For instance, the related compound UNC3866, an antagonist for the methyl-lysine reader CBX7, shows over 100-fold selectivity for CBX7 compared to nine other members of the methyl-lysine reader panel, illustrating the potential for developing highly specific inhibitors for this class of protein domains. medchemexpress.com While detailed specificity data for Setdb1-ttd-IN-1 (tfa) against a broad panel of other Tudor domains and methyl-lysine readers is still emerging, its development from a highly optimized, structure-guided process suggests a targeted binding profile. researchgate.net The enantiomer of a related compound, (S,S)-59, showed no activity in the same assays where the (R,R) enantiomer was active, further underscoring the specific nature of the interaction with the SETDB1-TTD.

Cellular and Biochemical Effects of Setdb1 Ttd in 1 Tfa

Cellular Target Engagement Studies

To validate that Setdb1-ttd-IN-1 (tfa) interacts with its target protein within a cellular environment, researchers employ several biophysical techniques. These assays provide evidence of direct binding and assess the compound's effect on the target protein's dynamics in living cells.

The Cellular Thermal Shift Assay (CETSA) is a method used to verify the binding of a ligand to its target protein in cells. The principle is that a protein, when bound to a ligand, becomes more stable and resistant to heat-induced denaturation. In studies involving Setdb1-ttd-IN-1 (tfa), the compound demonstrated a dose-dependent thermal stabilization of the SETDB1-TTD protein. researchgate.net For instance, a significant thermal shift (ΔTm) of 15.8°C was observed, indicating strong engagement between the inhibitor and the SETDB1-TTD in the cellular context. researchgate.net

CompoundTargetAssayObserved EffectReference
Setdb1-ttd-IN-1 (tfa)SETDB1-TTDCETSAInduced a dose-dependent thermal stabilization (ΔTm = 15.8°C) researchgate.net

Fluorescence Recovery After Photobleaching (FRAP) experiments are conducted to measure the mobility of fluorescently-tagged proteins within a cell. By binding to its target, a compound can alter the protein's diffusion dynamics. In 293T cells transfected with EGFP-tagged SETDB1-TTD, treatment with Setdb1-ttd-IN-1 (tfa) was used to assess target engagement. researchgate.net These experiments help to understand how the compound's binding affects the protein's movement and interactions within the cellular environment. researchgate.net

Impact on Protein Stability and Localization

A direct consequence of Setdb1-ttd-IN-1 (tfa) binding to the SETDB1 tandem tudor domain is the increased stability of the protein. This effect has been demonstrated in HEK293T cells that were engineered to express the SETDB1-TTD. targetmol.com Treatment with Setdb1-ttd-IN-1 (tfa) at concentrations ranging from 2.5 to 40 μM resulted in a significant and dose-dependent increase in the amount of soluble SETDB1-TTD protein. medchemexpress.cominvivochem.commedchemexpress.com This stabilization is a key indicator of the compound's on-target activity within the cell. targetmol.comclinisciences.com

Cell LineProteinCompoundConcentration RangeObserved EffectReference
HEK293TSETDB1-TTDSetdb1-ttd-IN-1 (tfa)2.5 - 40 μMEfficient and dose-dependent stabilization of the protein medchemexpress.cominvivochem.commedchemexpress.com

Modulation of Gene Expression Profiles

By inhibiting the function of the SETDB1-TTD, Setdb1-ttd-IN-1 (tfa) influences the transcriptional landscape of the cell. SETDB1 is a histone H3 lysine (B10760008) 9 (H3K9) methyltransferase that plays a critical role in silencing genes, including transposable elements and endogenous retroviruses (ERVs). researchgate.net

To understand the functional consequences of SETDB1-TTD inhibition, gene expression profiling was performed in specific cell lines. In the human acute monocytic leukemia cell line, THP-1, treatment with Setdb1-ttd-IN-1 (tfa) over a 24-hour period significantly altered the expression of 72 genes. medchemexpress.cominvivochem.commedchemexpress.com This demonstrates that targeting the SETDB1-TTD with a small molecule can lead to specific changes in the cellular transcriptome.

Cell LineCompoundTreatment DurationResultReference
THP-1Setdb1-ttd-IN-1 (tfa)24 hoursSignificantly affected the expression of 72 genes medchemexpress.cominvivochem.commedchemexpress.com

A key function of SETDB1 is the suppression of endogenous retroviruses (ERVs) through histone methylation, which maintains heterochromatin structure. oncotarget.com Inhibition of SETDB1 can reverse this silencing, leading to the upregulation of ERVs. oncotarget.comresearchgate.net This reactivation of ERVs can induce a "viral mimicry" state within the cell, potentially triggering an immune response. The ability of SETDB1 inhibitors like Setdb1-ttd-IN-1 (tfa) to de-repress ERV expression is a significant area of investigation, particularly for its implications in cancer immunotherapy. oncotarget.comresearchgate.net

Effects on Downstream Signaling Pathways (e.g., Akt1 Phosphorylation/Activation)

The methyltransferase SET domain bifurcated 1 (SETDB1) is implicated in the regulation of numerous downstream signaling pathways critical to cellular function and oncogenesis. oncotarget.com Research has established that SETDB1 can influence pathways such as WNT, focal adhesion, MAPK, insulin, and JAK-STAT. oncotarget.com A primary and well-documented downstream target of SETDB1 is the serine/threonine kinase Akt1, a pivotal node in the PI3K/Akt signaling cascade. nih.gov

The compound Setdb1-ttd-IN-1 (tfa), also identified as (R,R)-59, is a potent and selective ligand designed to competitively bind to the tandem tudor domain (TTD) of SETDB1. researchgate.netmedchemexpress.com While initially characterized as an inhibitor of the TTD's recognition of methylated histones, its functional impact on SETDB1's enzymatic activity has yielded specific and somewhat unexpected results concerning Akt1 signaling. oncotarget.comresearchgate.net

Studies have revealed that SETDB1 directly methylates Akt1 on several lysine residues, including K64, K140, and K142. biorxiv.orgnih.gov This methylation event is a crucial step that promotes and sustains the subsequent phosphorylation of Akt1, leading to its full activation. nih.gov

Counterintuitively for a TTD-binding inhibitor, Setdb1-ttd-IN-1 (tfa) has been demonstrated to act as a positive allosteric modulator of SETDB1's methyltransferase activity toward Akt1. acs.org By binding to the TTD, the compound enhances the catalytic efficiency of the SET domain, leading to an increase in SETDB1-mediated methylation of Akt1. biorxiv.orgacs.org This heightened methylation directly results in increased phosphorylation of Akt1 at the Threonine 308 (T308) position, a key marker of its activation. nih.govnih.gov This effect was observed to be both dose- and time-dependent in HEK293T cells transfected with HA-tagged Akt1. nih.gov The activation of Akt1 signaling by Setdb1-ttd-IN-1 (tfa) consequently promotes cellular proliferation, an effect observed in triple-negative breast cancer cell lines where SETDB1 is often overexpressed. biorxiv.orgacs.org

The mechanism appears to involve an allosteric interaction whereby the binding of the compound to the Tudor Domain 2 (TD2) within the TTD enhances the methyl transfer from the co-substrate S-adenosyl methionine (SAM) to lysine 64 of Akt1. biorxiv.orgacs.org

Table 1: Research Findings on the Effects of Setdb1-ttd-IN-1 (tfa) on Akt1

ParameterExperimental SystemKey FindingsReference
Akt1 Trimethylation HEK293T cells treated for 24 hoursTreatment with increasing concentrations of Setdb1-ttd-IN-1 (tfa) triggered a dose-dependent increase in Akt1 trimethylation. nih.gov
Akt1 T308 Phosphorylation HEK293T cells treated for 24 hoursTreatment with increasing concentrations of Setdb1-ttd-IN-1 (tfa) triggered a dose-dependent increase in the phosphorylation of Akt1 at T308. nih.gov
Time-Dependency HEK293T cellsThe increase in both Akt1 trimethylation and T308 phosphorylation was observed to be time-dependent. nih.gov
In Vitro Methyltransferase Assay Full-length SETDB1 and Akt1-K64 peptideSetdb1-ttd-IN-1 (tfa) promoted the methylation of the Akt1-K64 peptide in a dose-dependent manner, increasing SETDB1 activity by up to 50% at a concentration of 100 µM. biorxiv.orgacs.org
Cell Proliferation Triple-negative breast cancer cells (MDA-MB-231)Treatment with Setdb1-ttd-IN-1 (tfa) resulted in stimulated cell proliferation, a known consequence of Akt1 activation. biorxiv.org

Applications As a Research Tool and Role in Disease Mechanism Elucidation

Elucidating the Biological Functions of SETDB1-TTD

Setdb1-ttd-IN-1 is instrumental in exploring the biological functions of the SETDB1 tandem tudor domain. It binds to the TTD with high affinity, exhibiting a dissociation constant (Kd) of 88 nM. medchemexpress.commedchemexpress.com This interaction increases the methyltransferase activity of SETDB1, allowing for precise investigation of the consequences of enhanced enzymatic function. medchemexpress.commedchemexpress.com The compound is highly selective, showing minimal activity against 14 of 16 other tested tudor domains, which underscores its value as a specific probe. medchemexpress.commedchemexpress.com

PropertyValueSource
Target SET domain bifurcated protein 1 tandem tudor domain (SETDB1-TTD) medchemexpress.commedchemexpress.com
Binding Affinity (Kd) 88 nM medchemexpress.commedchemexpress.com
Effect on Activity Increases SETDB1 methyltransferase activity medchemexpress.commedchemexpress.com
Cellular Activity Stabilizes SETDB1-TTD protein; Modulates gene expression medchemexpress.commedchemexpress.comxcessbio.com

Investigating SETDB1's Role in Gene Silencing and Epigenetic Reprogramming

SETDB1 is a key histone H3 lysine (B10760008) 9 (H3K9) methyltransferase that plays a central role in transcriptional repression and the formation of heterochromatin. nih.govfrontiersin.orgnih.gov It is a core component of epigenetic silencing machinery, including the HUSH and KAP1 complexes, which are critical for silencing endogenous retroviruses (ERVs) and other transposable elements. nih.govnih.gov The main function of SETDB1 is to catalyze the trimethylation of H3K9 (H3K9me3), a histone mark strongly associated with gene silencing. nih.govnih.gov

Setdb1-ttd-IN-1 serves as an essential tool for investigating the specific role of the TTD in these processes. The TTD is thought to be a "reader" domain that recognizes specific histone modifications, helping to recruit the SETDB1 enzyme to its target locations on chromatin. By selectively engaging the TTD, Setdb1-ttd-IN-1 allows researchers to probe how this domain contributes to the targeting of SETDB1 to genomic regions destined for silencing, such as ERVs and tumor suppressor genes. nih.govnih.gov This facilitates a deeper understanding of the mechanisms that underpin epigenetic reprogramming and the maintenance of genome stability. nih.govnih.gov

Exploring SETDB1's Influence on Cellular Processes

The application of Setdb1-ttd-IN-1 enables detailed exploration of SETDB1's function in various fundamental cellular processes.

SETDB1 is a critical regulator in determining the fate of mesenchymal stem cells (MSCs), particularly the balance between osteogenic (bone-forming) and adipogenic (fat-forming) differentiation. nih.gov Research indicates that SETDB1 is necessary for the proper differentiation of MSCs into osteoblasts. nih.gov It appears to inhibit premature osteogenic differentiation while being essential for normal skeletal development by repressing the hyperactivity of the transcription factor RUNX2. nih.gov Conversely, a decrease in SETDB1 expression promotes adipogenesis. nih.gov Setdb1-ttd-IN-1 can be utilized in MSC models to dissect the role of the TTD in mediating these cell fate decisions, helping to clarify the epigenetic switches that govern lineage commitment.

In the context of bone diseases like osteoporosis, the role of SETDB1 is complex and actively studied. Some research suggests that upregulating SETDB1 can promote osteogenic differentiation in models of osteoporosis by activating the BMP-Smad and Wnt/β-catenin signaling pathways. nih.gov Other studies have shown that SETDB1 is sensitive to mechanical unloading—a cause of bone loss—and that its knockdown impairs osteoblast function. nih.govsemanticscholar.org By using Setdb1-ttd-IN-1 in cellular and animal models of osteoporosis, researchers can investigate whether modulating the activity of the SETDB1-TTD can influence osteoblast differentiation and function, potentially revealing new therapeutic avenues for bone loss disorders. nih.gov

SETDB1 has emerged as a crucial epigenetic checkpoint that suppresses the immune system's ability to detect and attack cancer cells. nih.govfrontiersin.org A primary mechanism is the silencing of endogenous retroviruses (ERVs). frontiersin.orgresearchgate.net When SETDB1 is inhibited, ERVs become de-repressed, leading to the production of double-stranded RNA and ERV-derived antigens. researchgate.netnih.gov This mimics a viral infection, triggering a potent type I interferon response and enhancing the infiltration and activation of cytotoxic T cells. frontiersin.orgresearchgate.netnih.gov SETDB1 has also been implicated in resistance to immune checkpoint blockade (ICB) therapies. nih.govnih.gov

Setdb1-ttd-IN-1 is a vital research tool for exploring these immunomodulatory functions. It can be used to determine the specific requirement of the TTD in targeting SETDB1 to ERV sequences for silencing. Such studies can clarify the precise epigenetic mechanisms that allow tumors to evade immune surveillance and may help in designing strategies to overcome resistance to immunotherapy. nih.govfrontiersin.org

Cellular ProcessRole of SETDB1Potential Application of Setdb1-ttd-IN-1
MSC Differentiation Balances osteogenic and adipogenic lineages. nih.govInvestigate the TTD's role in cell fate decisions.
Osteogenesis in Osteoporosis Regulates key signaling pathways for bone formation. nih.govDetermine if modulating TTD activity affects osteoblast function.
Immune Response Silences ERVs, suppresses type I interferon response, and mediates immune evasion. frontiersin.orgresearchgate.netnih.govProbe the TTD's role in targeting SETDB1 to ERVs and mediating immune silencing.

Deciphering SETDB1's Contribution to Specific Disease Models (Mechanistic Studies)

The overexpression and abnormal activity of SETDB1 are linked to the progression of numerous diseases, most notably cancer. nih.govtandfonline.com In malignancies such as melanoma, lung cancer, and liver cancer, elevated SETDB1 levels are associated with increased cell proliferation, metastasis, and poor prognosis. nih.govtandfonline.com Mechanistically, SETDB1 contributes to tumorigenesis by silencing tumor suppressor genes and promoting immune evasion. nih.govfrontiersin.org

Setdb1-ttd-IN-1 provides a means to conduct detailed mechanistic studies in these disease models. For example, in cancer cell lines, this compound can be used to investigate whether the specific function of the TTD is essential for the oncogenic activities of SETDB1. Researchers can explore if modulating the TTD's activity can lead to the reactivation of silenced tumor suppressor genes or enhance the immunogenicity of tumor cells. nih.gov Such studies are crucial for validating the SETDB1-TTD as a potential therapeutic target and for understanding the fundamental epigenetic drivers of specific diseases.

Role in Cancer Progression (e.g., Osteosarcoma, Lung Cancer, Melanoma, Hematological Malignancies)

The epigenetic regulator SETDB1 is increasingly recognized as a significant factor in the development and progression of several cancers. nih.govnih.gov Its amplification and overexpression are often linked to more aggressive tumor phenotypes, making it a key target of investigation. nih.govecancer.org Setdb1-ttd-IN-1 (tfa) provides a chemical probe to dissect the specific contributions of the SETDB1 Tudor domain to these malignant processes.

Osteosarcoma Recent studies have identified the amplification of the SETDB1 gene in osteosarcoma, a type of bone cancer, particularly in its most aggressive and relapsing forms. oncotarget.comecancer.orgeurekalert.org This amplification is associated with increased tumor aggressiveness and resistance to therapy. oncotarget.com SETDB1 is a histone methyltransferase that plays a crucial role in gene silencing by promoting the formation of heterochromatin. nih.govresearchgate.net In the context of osteosarcoma, its deregulation is thought to be a key component of tumor cell plasticity. oncotarget.com The development of Setdb1-ttd-IN-1 (tfa) offers a valuable opportunity to specifically study how SETDB1's reader domain function contributes to tumor cell biology in osteosarcoma. oncotarget.com By disrupting the interaction between the SETDB1-TTD and its binding partners, researchers can investigate the downstream effects on gene expression and cellular behavior, potentially identifying new therapeutic strategies. oncotarget.com

Lung Cancer In lung cancer, particularly non-small cell lung cancer (NSCLC), SETDB1 is considered a pro-oncogene. mdpi.commdpi.com The gene is frequently amplified and the protein is overexpressed in lung cancer cell lines and primary tumors. mdpi.commdpi.com This increased expression is correlated with accelerated tumor growth, enhanced invasion, and a poor prognosis for patients. nih.govmdpi.commdpi.com SETDB1 exerts its oncogenic effects through various mechanisms, including the epigenetic silencing of tumor suppressor genes and the activation of pro-cancer signaling pathways like WNT-β-catenin and AKT. mdpi.comnih.gov The use of research tools like Setdb1-ttd-IN-1 (tfa) can help to delineate the specific role of the Tudor domain in mediating these pathway activations and in maintaining the aggressive phenotype of lung cancer cells.

Melanoma SETDB1 has been established as a critical oncogene in melanoma. mit.edu It cooperates with other genetic mutations, such as BRAF(V600E), to significantly accelerate the formation of melanoma. nih.govmit.edu Increased levels of SETDB1 lead to the dysregulation of gene expression, which promotes the onset and invasiveness of the cancer. nih.govmit.edu Conversely, studies have shown that the loss of Setdb1 in melanoma cells leads to the de-repression of endogenous retroviruses (ERVs), triggering an immune response. biorxiv.org This enhanced immunogenicity results in the clearance of the tumor by the immune system, dependent on CD8+ T-cells. biorxiv.org This highlights SETDB1 as a key regulator of anti-tumor immunity. biorxiv.org Probes such as Setdb1-ttd-IN-1 (tfa) are instrumental in studying the mechanisms by which SETDB1 suppresses this immune response, offering insights into how its inhibition could be leveraged therapeutically.

Hematological Malignancies In the context of blood cancers, SETDB1 is considered a critical immune checkpoint gene. nih.govresearcher.life It functions in transcriptional silencing of immune-related molecules, thereby helping malignant cells evade the immune system. nih.govresearchgate.net In human acute monocytic leukemia cells (THP-1 line), treatment with Setdb1-ttd-IN-1 (tfa) was shown to significantly alter the expression of 72 genes, demonstrating its ability to modulate SETDB1-regulated gene networks in a hematological cancer context. medchemexpress.commedchemexpress.com This suggests that targeting the SETDB1-TTD can impact the gene expression landscape of leukemia cells, providing a method to study its role in suppressing anti-leukemia immune responses. nih.govresearchgate.net

Cancer TypeRole of SETDB1Research Application of Setdb1-ttd-IN-1 (tfa)Source(s)
Osteosarcoma Amplified in aggressive forms; promotes resistance.Study the function of the Tudor domain in tumor biology. oncotarget.comecancer.org
Lung Cancer Acts as a pro-oncogene; promotes growth and invasion.Delineate the role of the Tudor domain in oncogenic signaling. nih.govmdpi.commdpi.com
Melanoma Oncogene that accelerates tumor formation and suppresses immunity.Investigate mechanisms of immune evasion. nih.govmit.edubiorxiv.org
Hematological Malignancies Acts as an immune checkpoint; silences immune-related genes.Modulate and study gene expression networks in leukemia cells. medchemexpress.comnih.govresearchgate.net

Investigations in Central Nervous System Disorders

Aberrant expression and dysregulation of SETDB1 have been implicated in the pathophysiology of several central nervous system (CNS) disorders. nih.govnih.gov The enzyme's role in regulating gene expression is vital for the normal cellular homeostasis required for proper nervous system function. nih.govresearchgate.net Overexpression and hyperactivation of SETDB1 are linked to conditions including brain tumors, Huntington's disease, schizophrenia, and autism spectrum disorders. nih.govnih.gov This positions SETDB1 as a potential therapeutic target for these neurological conditions. nih.govnih.gov Chemical probes like Setdb1-ttd-IN-1 (tfa) are crucial for preclinical research, allowing scientists to explore the molecular mechanisms by which SETDB1-TTD dysfunction contributes to the pathogenesis of these CNS disorders. researchgate.net

Studies on Osteoporosis Pathogenesis

SETDB1 plays a complex role in bone metabolism and the pathogenesis of osteoporosis. nih.gov It is involved in osteogenic differentiation, the process by which stem cells become bone-forming cells called osteoblasts. nih.gov Research has shown that SETDB1 can promote osteoblast proliferation. nih.gov One study found that SETDB1 was poorly expressed in femoral tissues from individuals with osteoporosis. nih.gov This suggests that reduced SETDB1 function could be a contributing factor to the disease. nih.gov By promoting the differentiation of mesenchymal stem cells into osteoblasts while inhibiting their differentiation into fat cells (adipocytes), SETDB1 plays a crucial role in maintaining bone formation. nih.gov Tools such as Setdb1-ttd-IN-1 (tfa) can be used to precisely investigate how the SETDB1 Tudor domain is involved in the transcriptional regulation of genes that control osteoblast proliferation and differentiation, providing a deeper understanding of the epigenetic mechanisms underlying unloading-induced bone loss and osteoporosis. nih.gov

Advanced Methodologies and Computational Approaches in Research

Biophysical Assay Techniques

Biophysical methods are crucial for quantifying the direct interaction between Setdb1-ttd-IN-1 (tfa) and its target protein domain. These assays provide key data on binding thermodynamics, kinetics, and stability.

Isothermal Titration Calorimetry (ITC) has been employed to directly measure the binding affinity of Setdb1-ttd-IN-1 (tfa) to the SETDB1-TTD. This technique measures the heat change that occurs upon the binding of the inhibitor to its target protein. Through stepwise, structure-guided optimization, Setdb1-ttd-IN-1 (tfa) was identified as a potent and selective small molecule inhibitor of the SETDB1-TTD. nih.gov ITC assays demonstrated a dissociation constant (KD) value of 0.088 ± 0.045 μM, confirming a high-affinity interaction between the compound and the protein domain. nih.gov

Table 1: ITC Binding Affinity Data for Setdb1-ttd-IN-1 (tfa)

CompoundTargetKD (μM)
Setdb1-ttd-IN-1 (tfa) / (R,R)-59SETDB1-TTD0.088 ± 0.045

This table presents the dissociation constant (KD) determined by Isothermal Titration Calorimetry, indicating the high potency of the inhibitor.

Differential Scanning Fluorimetry (DSF) is utilized to assess the thermal stability of a protein in the presence of a ligand. An increase in the melting temperature (Tm) of the protein upon ligand binding indicates successful interaction and stabilization. In a DSF assay, Setdb1-ttd-IN-1 (tfa) demonstrated its ability to stabilize the triple tudor domain (3TD) of SETDB1, resulting in a thermal shift (ΔTm) of 2.9 ± 0.20 °C. nih.gov This finding suggests that the compound binds to the SETDB1 3TD and enhances its structural stability. nih.gov

Surface Plasmon Resonance (SPR) is a label-free technique used to measure binding kinetics and affinity in real-time. SPR experiments were conducted to further characterize the direct binding of Setdb1-ttd-IN-1 (tfa) to the SETDB1-TTD. nih.gov In these assays, biotinylated SETDB1-TTD was immobilized on a sensor chip. nih.gov The results from the SPR analysis yielded a dissociation constant (KD) of 4.8 ± 1.6 μM. nih.gov While this value differs from that obtained by ITC, it confirms a direct interaction and provides insight into the binding kinetics of the compound. Other studies have also utilized SPR to evaluate different small molecule inhibitors targeting SETDB1, such as VH01 and VH06, which showed KD values of 3.26 ± 1.71 μM and 0.232 ± 0.146 μM, respectively. nih.gov

Table 2: SPR Binding Data for SETDB1 Ligands

CompoundTargetKD (μM)
Setdb1-ttd-IN-1 (tfa) / (R,R)-59SETDB1-TTD4.8 ± 1.6
VH01SETDB13.26 ± 1.71
VH06SETDB10.232 ± 0.146

This table compares the dissociation constants (KD) determined by Surface Plasmon Resonance for different SETDB1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF), specifically in the format of a time-resolved fluorescence energy transfer (TR-FRET) assay, has been used to assess the inhibitory activity of Setdb1-ttd-IN-1 (tfa). This competition assay measures the ability of the compound to displace a known peptide binder from the SETDB1-TTD. Setdb1-ttd-IN-1 (tfa) was tested for its capacity to displace the H3K9Me2K14Ac (1–20) peptide. nih.gov The assay provided an IC₅₀ value of 1.7 ± 0.47 μM, quantifying the compound's potency in disrupting the interaction between the SETDB1 triple tudor domain and its native histone peptide ligand. nih.gov In contrast, its enantiomer, (S,S)-59, showed no ability to displace the peptide, highlighting the stereospecificity of the interaction. nih.govnih.gov

Cell-Based Assay Systems

To validate the biochemical findings and assess the activity of Setdb1-ttd-IN-1 (tfa) in a biological context, cell-based assays are essential. These systems provide information on cell permeability, target engagement, and the compound's effect on downstream cellular pathways.

Human Embryonic Kidney 293T (HEK293T) cells are a commonly used cell line for transfection-based studies due to their high transfectability. Research has shown that Setdb1-ttd-IN-1 (tfa), at concentrations ranging from 2.5 to 40 μM, efficiently and in a dose-dependent manner, stabilizes the SETDB1-TTD protein in HEK293T cells. medchemexpress.commedchemexpress.comxcessbio.com

Further studies in HEK293T cells transfected with HA-tagged Akt1 have revealed functional consequences of target engagement. nih.gov Treatment with Setdb1-ttd-IN-1 (tfa) for 24 hours led to a dose-dependent and time-dependent increase in Akt1 trimethylation and subsequent phosphorylation at the T308 residue. nih.gov This is significant because SETDB1-mediated methylation of Akt1 is known to promote its activation. nih.gov These results demonstrate that by binding to the tudor domain, Setdb1-ttd-IN-1 (tfa) can allosterically increase the methyltransferase activity of SETDB1 in a cellular environment. nih.gov HEK293T cells have also been utilized in Cellular Thermal Shift Assays (CeTSA) to confirm the cellular target engagement of ligands like Setdb1-ttd-IN-1 (tfa), which was used as a positive control in such experiments. nih.gov

Table 3: Summary of Assays and Findings for Setdb1-ttd-IN-1 (tfa)

Assay TypeTechniqueKey FindingValue
BiophysicalITCBinding Affinity (KD)0.088 ± 0.045 μM
BiophysicalDSFProtein Stabilization (ΔTm)2.9 ± 0.20 °C
BiophysicalSPRBinding Affinity (KD)4.8 ± 1.6 μM
BiophysicalHTRF (TR-FRET)Inhibition (IC₅₀)1.7 ± 0.47 μM
Cell-BasedHEK293T TransfectionCellular ActivityIncreased Akt1 methylation & phosphorylation

This interactive table summarizes the key quantitative and qualitative findings from the various advanced methodologies used to study Setdb1-ttd-IN-1 (tfa).

Gene Expression Analysis Techniques (e.g., RT-qPCR, RNA-seq based insights)

The investigation of Setdb1-ttd-IN-1 (tfa) and its target, SETDB1, extensively utilizes gene expression analysis techniques to understand their impact on cellular transcription. These methods are crucial for elucidating the downstream molecular consequences of modulating SETDB1 activity.

One key finding from studies on human acute monocytic leukemia THP-1 cells demonstrated that treatment with Setdb1-ttd-IN-1 (tfa) over a concentration range of 2.5-40 μM for 24 hours resulted in significant changes to the expression of 72 genes medchemexpress.commedchemexpress.com. This highlights the compound's ability to induce specific transcriptional responses.

Broader insights have been gained from RNA sequencing (RNA-seq) analysis following the genetic knockdown of SETDB1 in the MDA-MB-231 breast cancer cell line researchgate.net. This research revealed a shift in the expression of key markers associated with the epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis researchgate.net. Specifically, a decrease in SETDB1 levels led to the up-regulation of epithelial markers like CDH1 and Claudin 1, and the down-regulation of mesenchymal markers such as CDH2 and Vimentin researchgate.net.

In non-small cell lung cancer (NSCLC) H1299 cells, forced overexpression of SETDB1 was analyzed using cDNA microarrays, which identified 522 up-regulated and 711 down-regulated genes nih.gov. Subsequent validation by Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) confirmed alterations in genes associated with the WNT signaling pathway, a key pathway in cancer development nih.gov. Furthermore, RT-PCR has been employed to confirm the baseline transcriptional activity of the SETDB1 gene in various cell lines, such as the Hs578T breast cancer line, providing a basis for further experimental work nih.gov.

Table 1: Summary of Gene Expression Changes upon SETDB1 Modulation
Experimental ModelMethodConditionKey FindingsReference
THP-1 Cells-Treatment with Setdb1-ttd-IN-1 (tfa)Altered expression of 72 genes. medchemexpress.commedchemexpress.com
MDA-MB-231 CellsRNA-seqSETDB1 KnockdownUpregulation of epithelial markers (CDH1, Claudin 1); Downregulation of mesenchymal markers (CDH2, Vimentin). researchgate.net
H1299 CellscDNA Microarray, RT-PCRSETDB1 OverexpressionDownregulation of APOE; Upregulation of IGFBP4, FZD1, LRP8. nih.gov
Hs578T CellsRT-PCRBaseline AnalysisConfirmed SETDB1 is transcriptionally active. nih.gov

Western Blotting for Protein Expression and Modification

Western blotting is an indispensable technique in the study of Setdb1-ttd-IN-1 (tfa), allowing researchers to quantify changes in protein levels and to detect specific post-translational modifications. This method has been instrumental in confirming target engagement and understanding the functional effects of SETDB1 inhibition or modulation.

In preclinical studies, for instance, after establishing xenograft tumor models with cells overexpressing SETDB1, Western blotting was used to confirm the elevated expression of the SETDB1 protein within the resulting tumor tissue nih.gov. This validates the model system before assessing the effects of any therapeutic intervention.

More detailed molecular studies have used Western blotting to probe the mechanism of action of compounds like Setdb1-ttd-IN-1 (tfa), which is also known as (R,R)-59 nih.govnih.gov. Research has employed a panel of specific antibodies to investigate how the compound affects cellular signaling pathways. For example, antibodies against the HA-tag can confirm the expression of tagged proteins, while anti-phospho-Akt-Thr308 antibodies are used to measure the phosphorylation status and activity of the kinase Akt nih.govnih.gov. Crucially, anti-tri-methyl lysine (B10760008) motif antibodies are used to detect changes in the methylation of SETDB1 substrates, directly assessing the impact of modulators on the enzyme's methyltransferase activity nih.govnih.gov. Standard protocols typically involve using these primary antibodies at a 1:1000 dilution in a blocking buffer such as TBST with 5% non-fat milk nih.govnih.gov.

Structural Biology Techniques (e.g., X-ray Crystallography, NMR Spectroscopy)

Structural biology techniques provide atomic-level insights into the interaction between Setdb1-ttd-IN-1 (tfa) and its target protein, which is fundamental for understanding its potency and selectivity. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in the development and characterization of this compound.

The high potency of Setdb1-ttd-IN-1 (tfa), also referred to as (R,R)-59, was elucidated through the determination of its co-crystal structure with the SETDB1 tandem tudor domain (TTD) nih.govresearchgate.net. This structural data provided a detailed map of the binding interactions, explaining the compound's strong affinity for its target nih.gov. X-ray crystallography has also been applied in the earlier stages of drug discovery to visualize how initial, weaker-binding "fragment" compounds occupy the binding site of the SETDB1-TTD researchgate.net.

NMR spectroscopy, particularly Heteronuclear Single Quantum Coherence (HSQC) NMR, serves as a powerful screening tool thesgc.org. It is used to detect and confirm the binding of small molecule fragments to the SETDB1-TTD, guiding the selection of promising candidates for further development researchgate.netthesgc.org.

To precisely quantify the binding affinity, Isothermal Titration Calorimetry (ITC) is employed. ITC experiments confirmed the potent interaction between Setdb1-ttd-IN-1 (tfa) and the SETDB1-TTD, measuring a dissociation constant (KD) of 88 nM medchemexpress.commedchemexpress.comnih.govabmole.com.

Table 2: Structural and Biophysical Data for SETDB1-TTD Ligands
TechniqueCompoundPurposeKey FindingReference
X-ray CrystallographySetdb1-ttd-IN-1 ((R,R)-59)Determine binding modeRevealed atomic interactions explaining high potency. nih.govresearchgate.net
NMR Spectroscopy (HSQC)Fragment HitsScreen for bindingConfirmed interaction of fragments with SETDB1-TTD. researchgate.netthesgc.org
Isothermal Titration Calorimetry (ITC)Setdb1-ttd-IN-1 ((R,R)-59)Quantify binding affinityDissociation constant (KD) of 88 nM. medchemexpress.comnih.gov

Computational Modeling and Docking Studies (e.g., Alphafold2 predictions)

The discovery of potent and selective molecules like Setdb1-ttd-IN-1 (tfa) is heavily reliant on computational approaches. The development of this compound was achieved through a "stepwise structure-guided optimization" process nih.govresearchgate.net. This strategy inherently involves computational modeling and molecular docking to design new compound iterations with improved binding affinity and selectivity. Starting from an initial hit, chemists and computational biologists use the protein's 3D structure to predict how modifications to the small molecule will enhance its fit within the binding pocket.

Future Research Directions and Therapeutic Potential Preclinical Focus

Deeper Understanding of SETDB1-TTD Allosteric Modulation

Setdb1-ttd-IN-1 (tfa) acts as a competitive inhibitor of the SETDB1-TTD, binding with a dissociation constant (Kd) of 88 nM. medchemexpress.comabmole.com It functions by competing with endogenous binders of this domain. medchemexpress.comabmole.com A fascinating and somewhat unexpected finding is that while Setdb1-ttd-IN-1 (tfa) inhibits the TTD, it has been observed to increase the methyltransferase activity of the full-length SETDB1 protein. medchemexpress.com This suggests a complex allosteric regulation between the TTD and the catalytic SET domain.

Future preclinical research will focus on elucidating the precise mechanism of this allosteric communication. Key questions to be addressed include how ligand binding to the TTD, a reader domain, can positively modulate the catalytic activity of the distant SET domain. Structural studies, including co-crystallography of the full-length SETDB1 protein in complex with Setdb1-ttd-IN-1 (tfa), will be instrumental in understanding the conformational changes that lead to this enhanced enzymatic function. Furthermore, exploring whether this allosteric activation is substrate-specific (i.e., for histone vs. non-histone targets) will be a critical area of investigation.

Investigation of SETDB1-TTD-IN-1 (tfa) in Novel Biological Contexts

Preclinical studies have begun to explore the utility of Setdb1-ttd-IN-1 (tfa) in various biological systems. In HEK293T cells, it has been shown to dose-dependently stabilize the SETDB1-TTD protein. medchemexpress.com In the context of hematological malignancies, treatment of human acute monocytic leukemia THP-1 cells with Setdb1-ttd-IN-1 (tfa) significantly altered the expression of 72 genes, indicating its potential to modulate pathogenic gene expression programs. medchemexpress.com Moreover, in triple-negative breast cancer cell lines, this compound has been observed to promote cell proliferation. nih.gov

The future direction for this research involves expanding the application of Setdb1-ttd-IN-1 (tfa) to a broader range of disease models. Given the implication of SETDB1 in neurodegenerative diseases and other cancers, it will be crucial to investigate the effects of this compound in relevant preclinical models of these conditions. nih.gov Such studies will help to further delineate the biological functions of the SETDB1-TTD and its role in the pathophysiology of various diseases.

Table 1: Preclinical Research Findings for Setdb1-ttd-IN-1 (tfa)

Cell Line Biological Context Observed Effect of Setdb1-ttd-IN-1 (tfa)
HEK293T General Cell Biology Dose-dependent stabilization of the SETDB1-TTD protein. medchemexpress.com
THP-1 Acute Monocytic Leukemia Significant alteration in the expression of 72 genes. medchemexpress.com
MDA-MB-231 Triple-Negative Breast Cancer Promotion of cell proliferation at specific concentrations. nih.gov

Development of Next-Generation Chemical Probes for SETDB1

The development of Setdb1-ttd-IN-1 (tfa) was a significant step forward, achieved through meticulous structure-guided optimization. nih.gov A key finding was the stereospecificity of its interaction, with its enantiomer, (S,S)-59, being inactive. researchgate.net This provides a solid foundation for the rational design of next-generation chemical probes with improved properties.

Future efforts in this area will likely focus on several aspects. One direction is the development of inhibitors that can distinguish between the different domains of SETDB1 or even different conformational states. Building on the knowledge gained from Setdb1-ttd-IN-1 (tfa), researchers are already developing covalent allosteric modulators, such as UNC10013, which targets a cysteine residue in the triple Tudor domain (3TD) and acts as a negative allosteric modulator of SETDB1's methyltransferase activity. biorxiv.org The availability of both positive (Setdb1-ttd-IN-1 (tfa)) and negative (UNC10013) allosteric modulators that bind to the 3TD will be invaluable tools for dissecting the intricate functions of this domain and its communication with the catalytic domain. biorxiv.org

Exploring Combination Strategies in Preclinical Disease Models

While direct preclinical studies of Setdb1-ttd-IN-1 (tfa) in combination therapies are yet to be extensively reported, there is a strong rationale for such investigations. SETDB1 plays a crucial role in tumor immune evasion. nih.gov Its depletion in mouse models of cancer has been shown to enhance the efficacy of immune checkpoint blockade (ICB). nih.gov This is thought to occur through the de-repression of endogenous retroviruses (ERVs), which can trigger an anti-tumor immune response. biorxiv.org

Given that Setdb1-ttd-IN-1 (tfa) modulates SETDB1 function, a logical next step is to explore its potential in combination with immunotherapies in preclinical cancer models. Such studies would assess whether the allosteric modulation of SETDB1 by this compound can sensitize tumors to ICB or other immunomodulatory agents. The goal would be to determine if this combination can lead to a more robust and durable anti-tumor immune response.

Uncovering Novel SETDB1 Interaction Partners and Downstream Pathways

Setdb1-ttd-IN-1 (tfa) has already proven useful in probing the downstream signaling of SETDB1. For instance, it has been shown to promote the SETDB1-mediated methylation of the non-histone protein Akt1. nih.gov This highlights the potential of this chemical probe to identify novel substrates and downstream pathways regulated by SETDB1. SETDB1 is known to interact with various proteins and complexes, including KAP1 and the HUSH complex, to mediate its biological effects. nih.gov

Future research will likely employ Setdb1-ttd-IN-1 (tfa) in proteomic and genomic screening approaches to identify new interaction partners and downstream target genes of SETDB1. By modulating the function of the TTD, this compound may alter the protein-protein interactions of SETDB1, leading to the discovery of previously unknown components of its regulatory network. This will provide a more comprehensive understanding of how SETDB1 contributes to both normal physiology and disease.

Contributions to Epigenetic Drug Discovery Strategies

The discovery of Setdb1-ttd-IN-1 (tfa) represents a significant contribution to the broader field of epigenetic drug discovery. It serves as a prime example of the successful development of a potent and selective chemical probe for a "reader" domain, a class of proteins that has been historically challenging to target with small molecules. researchgate.net

The unique allosteric modulatory effect of Setdb1-ttd-IN-1 (tfa) provides a new paradigm for targeting enzymes that may not be amenable to traditional active site inhibition. The insights gained from studying this compound will inform the design of future epigenetic drugs that aim to modulate, rather than simply inhibit, the activity of their targets. As a well-characterized tool compound, Setdb1-ttd-IN-1 (tfa) will continue to be instrumental in validating SETDB1 as a therapeutic target in various diseases and in the development of novel therapeutic strategies based on epigenetic modulation. nih.gov

Conclusion

Summary of Setdb1-ttd-IN-1 (tfa)'s Research Significance

Setdb1-ttd-IN-1 (tfa), also referred to as (R,R)-59, represents a landmark achievement in the study of the histone methyltransferase SETDB1. Its primary research significance lies in its status as the first potent and selective small-molecule chemical probe targeting the tandem tudor domain (TTD) of SETDB1. nih.govresearchgate.net Prior to its development, the field lacked specific tools to investigate the function of this particular domain, hindering a complete understanding of SETDB1's complex regulatory mechanisms. The discovery of Setdb1-ttd-IN-1 (tfa) through meticulous structure-guided optimization has provided the scientific community with a vital tool to explore the biological roles of the SETDB1-TTD. nih.gov

The compound is a competitive ligand that binds to the SETDB1-TTD with high affinity, exhibiting a dissociation constant (Kd) of 88 nM. medchemexpress.comabmole.com This allows it to effectively compete with endogenous binders, thereby disrupting the TTD's interaction with methylated lysine (B10760008) residues on histone tails. oncotarget.com Its selectivity is a key feature; it shows minimal activity against the majority of other tested tudor domains, underscoring its utility as a specific modulator of SETDB1-TTD. medchemexpress.commedchemexpress.com The availability of its inactive enantiomer, (S,S)-59, which shows no activity in assays, further enhances its value as a tool for rigorous scientific inquiry by providing a perfect negative control. nih.govresearchgate.net

Initially conceived as a tool to block the "reader" function of the TTD, research on Setdb1-ttd-IN-1 (tfa) has led to unexpected and significant findings. It has been demonstrated to be active in cellular models, where it can stabilize the SETDB1-TTD protein and affect the expression of numerous genes. medchemexpress.commedchemexpress.com The development of this compound has therefore opened new avenues for probing the downstream consequences of modulating the SETDB1-TTD interaction and for identifying the specific cellular processes regulated by this domain. oncotarget.com

Overall Impact on SETDB1 Biology and Epigenetics Research

Perhaps the most significant and surprising impact of this compound has been the discovery that it can act as a positive allosteric modulator of SETDB1's enzymatic activity. researchgate.netnih.gov Contrary to the initial expectation that blocking the TTD would inhibit SETDB1 function, studies have shown that (R,R)-59 increases SETDB1's methyltransferase activity towards the non-histone substrate, protein kinase Akt1. researchgate.netacs.org This finding has fundamentally shifted the understanding of SETDB1 regulation, revealing a previously unknown allosteric communication between the TTD and the catalytic SET domain. It suggests that the TTD is not merely a passive histone-binding module but can actively influence the enzyme's catalytic output. nih.govbiorxiv.org

This discovery has significant implications for epigenetics research, highlighting the complex intramolecular regulation of chromatin-modifying enzymes. It demonstrates that targeting non-catalytic domains can have unexpected and powerful effects on enzyme function. For SETDB1 research, this has opened up new questions about its role in cellular signaling pathways, such as the Akt pathway, which is crucial for cell proliferation and survival. researchgate.netacs.org By promoting Akt1 methylation and subsequent activation, Setdb1-ttd-IN-1 (tfa) has provided a unique way to study the downstream effects of SETDB1 activity on this key signaling cascade. researchgate.net In essence, Setdb1-ttd-IN-1 (tfa) has evolved from a simple domain-specific inhibitor to a sophisticated chemical probe that has unveiled new layers of complexity in the biological function of SETDB1.

Data Tables

Table 1: Binding Affinity and Selectivity of Setdb1-ttd-IN-1 (tfa)

Target DomainCompoundBinding Affinity (Kd)Notes
SETDB1-TTDSetdb1-ttd-IN-1 (tfa) / (R,R)-5988 nMPotent and selective binding. nih.govmedchemexpress.com
53BP1Setdb1-ttd-IN-1 (tfa) / (R,R)-594.3 µMShows some off-target activity at higher concentrations. medchemexpress.commedchemexpress.com
JMJD2ASetdb1-ttd-IN-1 (tfa) / (R,R)-5986 µMWeak off-target activity. medchemexpress.commedchemexpress.com
Other Tudor Domains (14 tested)Setdb1-ttd-IN-1 (tfa) / (R,R)-59>100 µMDemonstrates high selectivity for SETDB1-TTD. medchemexpress.commedchemexpress.com
SETDB1-TTD(S,S)-59 (enantiomer)No activityServes as a negative control. nih.govresearchgate.net

Table 2: Observed Cellular Effects of Setdb1-ttd-IN-1 (tfa)

Cell LineConcentration RangeDurationObserved Effect
HEK293T2.5-40 µMNot specifiedEfficiently and dose-dependently stabilizes the SETDB1-TTD protein. medchemexpress.commedchemexpress.com
THP-1 (human acute monocytic leukemia)2.5-40 µM24 hoursSignificantly affected the expression of 72 genes. medchemexpress.commedchemexpress.com
HEK293TNot specified24 hoursIncreased trimethylation and phosphorylation of transfected HA-Akt1. nih.gov

Q & A

Q. What experimental approaches are recommended to validate the selectivity of SETDB1-TTD-IN-1 (TFA) against other Tudor domain-containing proteins?

To confirm selectivity, perform in vitro binding assays using purified Tudor domains from diverse proteins (e.g., 53BP1, JMJD2A) alongside SETDB1-TTD. Measure dissociation constants (Kd) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, SETDB1-TTD-IN-1 (TFA) exhibits a Kd of 88 nM for SETDB1-TTD but >100 μM for 14 other Tudor domains, demonstrating high selectivity . Orthogonal cellular assays, such as competitive fluorescence polarization, can further validate specificity.

Q. How can researchers determine the optimal concentration range for SETDB1-TTD-IN-1 (TFA) in cellular assays?

Use dose-response experiments in relevant cell lines (e.g., HEK293T cells stably expressing SETDB1-TTD). Assess protein stabilization via Western blot at concentrations ranging from 2.5–40 μM. Studies show dose-dependent stabilization of SETDB1-TTD at ≥5 μM, with saturation at 20 μM . Include vehicle controls and validate cellular viability using assays like MTT or ATP-based tests to exclude cytotoxicity.

Q. What statistical methods are appropriate for analyzing dose-dependent effects of SETDB1-TTD-IN-1 (TFA)?

Apply non-linear regression models (e.g., log[inhibitor] vs. response curves) to calculate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Report p-values and confidence intervals to ensure reproducibility. For cellular data, normalize protein stabilization levels to housekeeping genes and account for inter-experimental variability .

Q. How should researchers confirm target engagement of SETDB1-TTD-IN-1 (TFA) in epigenetic studies?

Combine cellular thermal shift assays (CETSA) with Western blotting to detect stabilized SETDB1-TTD protein upon compound treatment. Validate functional consequences by measuring downstream H3K9me3 levels via chromatin immunoprecipitation (ChIP-qPCR) or immunofluorescence .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro binding data and cellular target engagement for SETDB1-TTD-IN-1 (TFA)?

Systematically evaluate potential confounders:

  • Cell permeability : Use LC-MS/MS to quantify intracellular compound levels.
  • Off-target effects : Perform RNAi/CRISPR knockdown of SETDB1-TTD to confirm phenotype dependency.
  • Assay conditions : Ensure cellular assays replicate in vitro buffer conditions (e.g., pH, ion concentration). Cross-validate with orthogonal methods, such as microscale thermophoresis (MST) .

Q. What strategies are recommended for integrating SETDB1-TTD-IN-1 (TFA) data with multi-omics datasets (e.g., transcriptomics, proteomics)?

Adopt a tiered analysis framework:

Primary analysis : Identify differentially expressed genes/proteins using tools like DESeq2 or MaxQuant.

Pathway enrichment : Map hits to histone methylation pathways (e.g., KEGG, GO terms).

Cross-omics validation : Overlay ChIP-seq data (H3K9me3) with transcriptomic changes to establish causality. Use R/Bioconductor packages for integrative visualization .

Q. How can researchers optimize experimental designs for studying SETDB1-TTD-IN-1 (TFA) in disease models?

  • Model selection : Use patient-derived xenografts (PDXs) or organoids with endogenous SETDB1-TTD overexpression.
  • Longitudinal dosing : Monitor epigenetic and phenotypic changes over time to capture dynamic effects.
  • Control groups : Include inactive enantiomers or catalytically dead SETDB1 mutants to distinguish on-target effects .

Q. What metadata standards should be applied when publishing SETDB1-TTD-IN-1 (TFA) research data?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Experimental details : Report compound batch numbers, storage conditions, and purity certificates.
  • Assay protocols : Use MIAME (for genomics) or ARRIVE (for in vivo studies) guidelines.
  • Data repositories : Deposit raw data in discipline-specific databases (e.g., GEO for sequencing data, PRIDE for proteomics) .

Q. How should contradictory results between SETDB1-TTD-IN-1 (TFA) studies be resolved?

Conduct a systematic review with meta-analysis:

Literature curation : Extract data on experimental conditions, dose ranges, and model systems.

Sensitivity analysis : Identify variables (e.g., cell type, assay duration) driving discrepancies.

Experimental replication : Design a harmonized protocol across labs to isolate critical factors .

Q. What computational tools can predict off-target interactions of SETDB1-TTD-IN-1 (TFA)?

Leverage molecular docking (AutoDock Vina) to screen against Tudor domain structures. Validate predictions with in vitro binding assays. For genome-wide off-target analysis, use CRISPR-Cas9 screens or chemoproteomics platforms (e.g., thermal proteome profiling) .

Methodological Notes

  • Data presentation : Use tables to summarize Kd/EC50 values and figures to illustrate dose-response curves. Annotate statistical significance with asterisks (*p<0.05, **p<0.01) .
  • Ethical compliance : For in vivo studies, include ethics committee approval numbers and comply with ARRIVE 2.0 guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.